molecular formula C12H6Br2I2 B3029998 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl CAS No. 852138-93-3

2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl

Cat. No.: B3029998
CAS No.: 852138-93-3
M. Wt: 563.79
InChI Key: MJZNAWMPPSJRJX-UHFFFAOYSA-N
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Description

2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is an organohalogen compound with the molecular formula C12H6Br2I2. This compound is characterized by the presence of two bromine and two iodine atoms attached to a biphenyl structure. It is a solid at room temperature and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the reaction of 4,4’-diamino-2,2’-dibromobiphenyl with iodine in the presence of a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated biphenyls and their biological effects.

    Medicine: Research into its potential medicinal properties, such as its use in drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding and other interactions that can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-bromo-1-(2-bromo-4-iodophenyl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2I2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZNAWMPPSJRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C2=C(C=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730790
Record name 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852138-93-3
Record name 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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